molecular formula C11H12ClNO3 B182068 4-(4-Chloro-benzoylamino)-butyric acid CAS No. 71455-51-1

4-(4-Chloro-benzoylamino)-butyric acid

Cat. No. B182068
CAS RN: 71455-51-1
M. Wt: 241.67 g/mol
InChI Key: OWNIULYDSMYROG-UHFFFAOYSA-N
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Description

4-(4-Chloro-benzoylamino)-butyric acid is a complex organic compound. It’s structurally related to 4-chlorobenzoic acid and 4-chlorobenzoyl chloride , which are both derivatives of benzoyl chloride with a chloro substituent in the para-position .


Synthesis Analysis

The synthesis of compounds similar to 4-(4-Chloro-benzoylamino)-butyric acid has been reported in the literature. For instance, a chemical synthesis method of N-(4-chlorobenzoyl)-tyramine has been disclosed, which involves the reaction of tyramine and p-chlorobenzoic acid . Another study describes the synthesis of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and its Co(II), Ni(II), and Cu(II) complexes .


Molecular Structure Analysis

The molecular structure of 4-(4-Chloro-benzoylamino)-butyric acid can be inferred from related compounds. For instance, 4-chlorobenzoic acid has a simple structure with a chlorine atom on the benzene ring . Similarly, 4-chlorobenzoyl chloride is an acyl chloride with a chloro substituent in the para-position .

Scientific Research Applications

  • Synthesis and Characterization of New Metal Complexes

    • Summary : A new ligand, [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv), was synthesized by reacting 4-chloro benzoyl iso thio cyanate with valine acid . This ligand was then used to prepare some transition metal complexes .
    • Methods : The ligand and its metal complexes were characterized using elemental analysis, FT-IR, and 13C 1H NMR spectra . The metal complexes were prepared with various transition metals including Mn, Fe, Co, Ni, Cu, Zn, Cd, and Hg .
    • Results : The metal complexes derived from this ligand have been found to have important pharmaceutical applications. They have been exploited in cancer multi-drug resistance, tested as anti-malarial, and exhibit anti-tumor activity .
  • Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies

    • Summary : Pyridine-2-Carboxylic Acid N′- (4-Chloro-Benzoyl)-Hydrazide and its Co (II), Ni (II), and Cu (II) Complexes were synthesized . These complexes have shown promising biological activity .
    • Methods : The synthesis involved the reaction of pyridine-2-carbonyl chloride and 4-chloro-benzoic acid hydrazide with cobalt (II), nickel (II), and copper (II) metal salts in ethanol . The complexes were characterized based on elemental analyses, IR, solid reflectance, magnetic moment, molar conductance, and thermal analysis .
    • Results : The metal complexes have shown promising biological activity, comparable with the parent ligand against bacterial and fungal species .
  • Synthesis of New Metal Complexes of [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv)

    • Summary : A new ligand, [N-(4-chlorobenzoylamino)-thioxomethyl]valine (cbv), was synthesized by reacting 4-chloro benzoyl iso thio cyanate with valine acid . This ligand was then used to prepare some transition metal complexes .
    • Methods : The ligand and its metal complexes were characterized using elemental analysis, FT-IR, and 13C 1H NMR spectra . The metal complexes were prepared with various transition metals including Mn, Fe, Co, Ni, Cu, Zn, Cd, and Hg .
    • Results : The metal complexes derived from this ligand have been found to have important pharmaceutical applications. They have been exploited in cancer multi-drug resistance, tested as anti-malarial, and exhibit anti-tumor activity .
  • Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies

    • Summary : Pyridine-2-Carboxylic Acid N′- (4-Chloro-Benzoyl)-Hydrazide and its Co (II), Ni (II), and Cu (II) Complexes were synthesized . These complexes have shown promising biological activity .
    • Methods : The synthesis involved the reaction of pyridine-2-carbonyl chloride and 4-chloro-benzoic acid hydrazide with cobalt (II), nickel (II), and copper (II) metal salts in ethanol . The complexes were characterized based on elemental analyses, IR, solid reflectance, magnetic moment, molar conductance, and thermal analysis .
    • Results : The metal complexes have shown promising biological activity, comparable with the parent ligand against bacterial and fungal species .

properties

IUPAC Name

4-[(4-chlorobenzoyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNIULYDSMYROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367120
Record name 4-(4-Chloro-benzoylamino)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-benzoylamino)-butyric acid

CAS RN

71455-51-1
Record name 4-(4-Chloro-benzoylamino)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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